[(2,5-Dimethylfuran-3-yl)methyl](propan-2-yl)amine
Overview
Description
(2,5-Dimethylfuran-3-yl)methylamine is an organic compound that features a furan ring substituted with dimethyl groups and an amine group attached to a propan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)methylamine typically involves the reaction of 2,5-dimethylfuran with an appropriate amine precursor under controlled conditions. One common method involves the alkylation of 2,5-dimethylfuran with a halogenated amine, such as 2-chloropropane, in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2,5-Dimethylfuran-3-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as using palladium or nickel catalysts, can also be employed to improve the selectivity and rate of the reaction. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amine group can be reduced to form the corresponding amine derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The furan ring and amine group can participate in various biochemical reactions, such as binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2,5-Dimethylfuran-3-yl)methylamine can be compared with other similar compounds, such as:
(2,5-Dimethylfuran-3-yl)methylamine: Similar structure but with an ethyl group instead of a propan-2-yl group.
(2,5-Dimethylfuran-3-yl)methylamine: Contains a methyl group instead of a propan-2-yl group.
(2,5-Dimethylfuran-3-yl)methylamine: Features a butyl group instead of a propan-2-yl group.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-7(2)11-6-10-5-8(3)12-9(10)4/h5,7,11H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWCOKXHKMXLSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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